

## An In-depth Technical Guide to the MCO-010 Optogenetic Therapy Platform

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MP-010    |           |
| Cat. No.:            | B15609608 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

MCO-010 (sonpiretigene isteparvovec) is a novel, gene-agnostic optogenetic therapy developed by Nanoscope Therapeutics designed to restore vision in individuals with severe vision loss due to advanced retinal degeneration, irrespective of the underlying genetic mutation.[1][2][3] This platform represents a paradigm shift in the treatment of inherited retinal diseases such as retinitis pigmentosa (RP) and Stargardt disease, moving beyond gene replacement to confer light sensitivity to surviving inner retinal neurons.[2][4] MCO-010 has received Fast Track and Orphan Drug designations from the U.S. Food and Drug Administration (FDA) for both RP and Stargardt disease.[1]

The core of the MCO-010 platform is a Multi-Characteristic Opsin (MCO), a synthetic, light-sensitive protein engineered for activation by ambient light with high photosensitivity and fast kinetics.[3][5][6] This MCO is delivered to the retina via a proprietary AAV2 vector, which transduces bipolar cells, making them function as novel photoreceptors.[3][7][8] This guide provides a comprehensive technical overview of the MCO-010 platform, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

### Core Features of the MCO-010 Platform

The MCO-010 platform is characterized by several key features that distinguish it as a promising therapeutic strategy:



- Gene-Agnostic Approach: By targeting the downstream bipolar cells that remain viable after photoreceptor death, MCO-010 bypasses the need to correct specific genetic mutations, making it potentially applicable to a broad range of patients with retinal degenerative diseases.[1][9]
- Ambient Light Activation: The engineered MCO is sensitive to broadband ambient light, eliminating the need for external light-stimulation devices or goggles, which are often required for other optogenetic therapies.[3][6]
- Targeting of Bipolar Cells: Transducing bipolar cells, which are presynaptic to ganglion cells, allows the therapy to leverage the retina's existing signal processing circuitry, potentially leading to higher-quality vision restoration.
- Intravitreal Administration: MCO-010 is delivered via a standard, in-office intravitreal injection, a minimally invasive procedure familiar to ophthalmologists.[1][9]
- Durable Treatment Effect: Clinical trial data suggests that a single injection of MCO-010 can lead to sustained improvements in visual function.

# Mechanism of Action: A Cellular and Molecular Perspective

The therapeutic effect of MCO-010 is initiated by the successful delivery and expression of the MCO gene in retinal bipolar cells.

### The AAV2 Vector and MCO Cassette

MCO-010 utilizes a non-pathogenic adeno-associated virus serotype 2 (AAV2) as the delivery vector.[3][7] The expression cassette is specifically designed for robust and targeted expression in bipolar cells, incorporating a metabotropic glutamate receptor 6 (mGluR6) promoter-enhancer.[7] This ensures that the MCO protein is primarily expressed in these cells.

### **Photosensitization of Bipolar Cells**

In a healthy retina, photoreceptors (rods and cones) detect light and transmit signals to bipolar cells, which in turn relay these signals to retinal ganglion cells (RGCs). In retinal degenerative diseases, the loss of photoreceptors disrupts this pathway. MCO-010 therapy restores light



sensitivity to the retina by making the bipolar cells themselves photosensitive.[7][8] When ambient light enters the eye, it activates the MCO proteins expressed in the bipolar cells. This activation triggers a signaling cascade within the bipolar cells, causing them to depolarize and release neurotransmitters, thereby stimulating the adjacent RGCs. This process effectively bypasses the defunct photoreceptor layer and restores the flow of visual information to the brain.

### **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway initiated by MCO-010 in a transduced bipolar cell.



Click to download full resolution via product page

Caption: MCO-010 Signaling Pathway in Bipolar Cells.

### **Preclinical and Clinical Development**

The MCO-010 platform has been evaluated in a series of preclinical and clinical studies to assess its safety and efficacy.

### **Preclinical Studies**

Preclinical studies in mouse models of retinitis pigmentosa demonstrated that intravitreal administration of MCO-010 was well-tolerated and resulted in the restoration of visual behaviors. These studies also confirmed the successful transduction of bipolar cells and the preservation of retinal structure.

### **Clinical Trials: RESTORE and STARLIGHT**







Two pivotal clinical trials, RESTORE (for retinitis pigmentosa) and STARLIGHT (for Stargardt disease), have provided key evidence for the clinical potential of MCO-010.

Table 1: Summary of Key Clinical Trial Data



| Trial                          | Indication                      | Phase    | Number of Patients          | Key Efficacy<br>Outcomes                                                                                                                                                   | Safety<br>Profile                                                                                                                           |
|--------------------------------|---------------------------------|----------|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| RESTORE<br>(NCT049457<br>72)   | Retinitis<br>Pigmentosa<br>(RP) | Phase 2b | 27 (18 MCO-<br>010, 9 sham) | Statistically significant improvement in Best Corrected Visual Acuity (BCVA) at 52 weeks.[10] 40% of treated patients gained ≥ 15 ETDRS letters at 52 weeks.[10]           | Generally well- tolerated.[4] Mild to moderate anterior chamber inflammation was the most common adverse event, managed with steroids. [10] |
| STARLIGHT<br>(NCT054171<br>26) | Stargardt<br>Disease            | Phase 2  | 6                           | Mean improvement in BCVA of +5.5 ETDRS letters at 48 weeks.[1] In patients with atrophy confined to the macula, a mean improvement of +12.0 ETDRS letters was observed.[1] | Well-tolerated with no serious adverse events reported over 48 weeks.[1]                                                                    |

# **Experimental Protocols**



This section provides an overview of the methodologies employed in the clinical evaluation of MCO-010.

### **MCO-010 Administration Protocol**

The administration of MCO-010 in the RESTORE and STARLIGHT trials followed a standardized protocol:

- Prophylactic Steroids: Patients received a course of prophylactic oral steroids to mitigate potential host immune responses to the AAV2 vector.[11][12]
- Intravitreal Injection: A single intravitreal injection of MCO-010 was administered to the study eye. The dosage used in the STARLIGHT trial was 1.2 x 10<sup>11</sup> genome copies (gc) per eye.[2]
   [13] The RESTORE trial evaluated two different dose levels.[14]
- Post-injection Monitoring: Patients were monitored for adverse events, including intraocular inflammation and changes in intraocular pressure.

### **Efficacy Assessment Protocols**

A battery of visual function tests was used to assess the efficacy of MCO-010 therapy:

- Best Corrected Visual Acuity (BCVA): Assessed using standard ETDRS charts. A change of
   0.3 LogMAR (equivalent to 15 letters) is considered clinically meaningful.
- Multi-Luminance Y-Mobility Test (MLYMT): A test of vision-guided mobility under varying light conditions.
- Multi-Luminance Shape Discrimination Test (MLSDT): An assessment of near-field object recognition at different light levels.

### **Experimental Workflow**

The following diagram outlines the general workflow for a patient participating in an MCO-010 clinical trial.





Click to download full resolution via product page

Caption: MCO-010 Clinical Trial Workflow.

### Conclusion

The MCO-010 research and development platform has yielded a promising, first-in-class optogenetic therapy for vision restoration in patients with advanced retinal degeneration. Its gene-agnostic approach, coupled with its ability to be activated by ambient light and administered via a simple intravitreal injection, positions it as a potentially transformative treatment for a patient population with high unmet medical needs. The robust data from the RESTORE and STARLIGHT clinical trials provide a strong foundation for the continued



development and potential regulatory approval of MCO-010. Further research will continue to elucidate the long-term safety and efficacy of this innovative therapeutic platform.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. nanostherapeutics.com [nanostherapeutics.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. icer.org [icer.org]
- 5. [PDF] Bipolar cell targeted optogenetic gene therapy restores parallel retinal signaling and high-level vision in the degenerated retina | Semantic Scholar [semanticscholar.org]
- 6. Nanoscope Therapeutics Publishes Mechanism of Action Details for Proprietary Broadband and Fast Multi-Characteristic Opsin Technology [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety of intravitreally delivered AAV2 vector-mediated multi-characteristic opsin genetic construct in wild type beagle dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meddatax.com [meddatax.com]
- 10. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Nanoscope Therapeutics, Inc. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 13. The effectiveness and value of sonpiretigene isteparvovec for the treatment of advanced retinitis pigmentosa: A Summary From the Institute for Clinical and Economic Review's New England Comparative Effectiveness Public Advisory Council PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the MCO-010 Optogenetic Therapy Platform]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15609608#key-features-of-the-mp-010-research-platform]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com